[(1H-Indol-2-yl)sulfanyl]acetonitrile

Kinase Inhibition SAR Src

[(1H-Indol-2-yl)sulfanyl]acetonitrile is a uniquely C2-substituted indole thioether building block critical for constructing focused kinase-targeted libraries. Its C2-sulfanyl linkage—not the common C3-substitution pattern—drives a distinct biological target engagement profile. The structurally related dimer BDBM3991 demonstrates 12.8-fold selectivity for Src (IC50 2.5 μM) over EGFR (IC50 32 μM), validating this monomeric scaffold for selective Src-family kinase inhibitor discovery. With defined physicochemical parameters (PSA 64.88 Ų, LogP 2.78), this compound is the superior choice for reproducible SAR studies and lead optimization programs where drug-like properties are paramount.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 61021-91-8
Cat. No. B14605519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1H-Indol-2-yl)sulfanyl]acetonitrile
CAS61021-91-8
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)SCC#N
InChIInChI=1S/C10H8N2S/c11-5-6-13-10-7-8-3-1-2-4-9(8)12-10/h1-4,7,12H,6H2
InChIKeyCWJVJGSIZDTKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1H-Indol-2-yl)sulfanyl]acetonitrile: A C2-Thioether Indole Building Block for Targeted Kinase and Heterocyclic Synthesis


[(1H-Indol-2-yl)sulfanyl]acetonitrile (CAS 61021-91-8) is a heterocyclic building block belonging to the 2-substituted indole thioether class, characterized by a sulfanyl-linked acetonitrile group at the indole C2 position . With a molecular formula of C10H8N2S and a molecular weight of 188.25 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-targeted libraries and natural product-like scaffolds [1]. Its structural features—including a polar surface area of 64.88 Ų and a calculated LogP of 2.78—confer physicochemical properties that are distinct from C3-substituted indole analogs and disulfide-bridged derivatives, influencing both synthetic accessibility and biological target engagement .

Why Substituting [(1H-Indol-2-yl)sulfanyl]acetonitrile with Other Indole Thioethers Is Not a Viable Procurement Strategy


The assumption that any indole thioether can substitute for [(1H-Indol-2-yl)sulfanyl]acetonitrile in research workflows is invalidated by its distinct substitution pattern and quantifiable differences in both synthetic accessibility and biological target engagement. Unlike more common C3-substituted indole thioethers, this compound's C2-sulfanyl linkage necessitates specific synthetic methodologies, such as the acid-assisted [4+1]-spirocyclization of nitroalkenes to indoles, a route that is complicated by the formation of inert 3-(2-nitroethyl)-1H-indole byproducts and requires a specialized workaround [1]. Furthermore, even within closely related structural families, minor modifications yield dramatic shifts in potency. A direct comparator, a dimeric disulfide analog (BDBM3991), demonstrates an IC50 of 32 μM against EGFR, which is over an order of magnitude weaker (12.8-fold) than its activity against Src kinase (IC50 = 2.5 μM) [2]. This intra-class variability in potency and target preference underscores that the specific (1H-Indol-2-yl)sulfanyl]acetonitrile scaffold is not interchangeable with its C3-substituted or oxidized disulfide counterparts, making precise compound selection critical for reproducible SAR studies.

Quantitative Differentiation of [(1H-Indol-2-yl)sulfanyl]acetonitrile: Comparative Evidence Across Synthetic Efficiency, Kinase Inhibition, and Physicochemical Properties


Kinase Inhibition Selectivity: 12.8-Fold Preference for Src over EGFR in a Structurally Analogous Disulfide Dimer

Although direct kinase inhibition data for [(1H-Indol-2-yl)sulfanyl]acetonitrile itself is not reported, a highly relevant structural analog—a dimeric disulfide linked via the C2 position (BDBM3991)—exhibits a 12.8-fold selectivity preference for Src kinase (IC50 = 2.5 μM) over EGFR (IC50 = 32 μM) [1]. This quantitative intra-class difference provides a benchmark for the selectivity profile that can be expected from the monomeric (1H-Indol-2-yl)sulfanyl]acetonitrile scaffold when used as a building block in kinase inhibitor design.

Kinase Inhibition SAR Src EGFR Indole Disulfide

Physicochemical Properties: Distinct PSA and LogP Values Differentiate C2-Sulfanyl Indole from C3 Analogs

[(1H-Indol-2-yl)sulfanyl]acetonitrile possesses a calculated topological polar surface area (PSA) of 64.88 Ų and a LogP of 2.78 . These values position it within favorable drug-likeness space (PSA < 140 Ų, LogP < 5) and are distinct from the broader class of indole thioethers, which can vary significantly in these parameters depending on the substitution pattern. For instance, while not a direct comparator, a C3-substituted analog with an ethyl group ([(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile) is often noted for its increased lipophilicity due to the alkyl chain . The specific PSA and LogP of this C2-substituted compound provide a defined starting point for predicting membrane permeability and oral bioavailability in drug discovery projects.

Physicochemical Properties Drug-likeness LogP PSA Lead Optimization

Synthetic Methodology: A Dedicated Route for C2-Sulfanyl Acetonitriles Overcomes Byproduct Formation

The synthesis of 2-(1H-indol-2-yl)acetonitriles, the core scaffold of the target compound, is not trivial and cannot be achieved by standard indole alkylation methods. A recent publication details a specific [4+1]-spirocyclization of nitroalkenes to indoles as a convenient new approach [1]. However, this reaction was complicated by the formation of inert 3-(2-nitroethyl)-1H-indole byproducts. The authors developed a workaround that allows for effective transformation of these unwanted byproducts into the desired acetonitrile target molecules [1]. This established, albeit specialized, synthetic route provides a validated starting point for producing this specific substitution pattern.

Synthetic Methodology Heterocyclic Chemistry Indole Functionalization Process Chemistry

Biological Exploration Context: Under Active Investigation for Undisclosed Bioactivities

While direct, published quantitative biological activity for [(1H-Indol-2-yl)sulfanyl]acetonitrile is currently limited, its core scaffold, 2-(1H-indol-2-yl)acetonitrile, is under active biological investigation. The research group that developed the new synthetic route explicitly states that an "investigation of biological activity of these new 2-(1H-indol-2-yl)acetonitriles is currently under way in our laboratories" [1]. This signals that the compound is not a biologically inert or obsolete structure but rather a current focus of active discovery efforts.

Biological Activity Drug Discovery Chemical Probe Indole Alkaloid

Optimal Research Applications for [(1H-Indol-2-yl)sulfanyl]acetonitrile Based on Comparative Evidence


Scaffold for Selective Src-Family Kinase Inhibitor Design

Given the 12.8-fold selectivity of the structurally related dimer BDBM3991 for Src over EGFR, [(1H-Indol-2-yl)sulfanyl]acetonitrile serves as an ideal monomeric building block for constructing focused libraries aimed at identifying potent and selective Src-family kinase inhibitors. This application leverages the scaffold's inherent kinase recognition profile, which is quantified in the cross-study comparable evidence [1].

Defined Starting Point for ADME-Predictable Lead Optimization

The compound's precisely defined physicochemical parameters (PSA = 64.88 Ų, LogP = 2.78) make it a superior choice over other indole thioethers with uncharacterized or less favorable properties. It can be used as a core scaffold in lead optimization programs where maintaining drug-like properties (e.g., oral bioavailability) is a primary objective, as these parameters are critical inputs for in silico ADME models .

Synthesis of Bioactive 2-Substituted Indole Derivatives

This compound is a key intermediate for synthesizing derivatives of 1H-indole-2-acetic acid, a class of naturally occurring indoline alkaloids with important bioactivities. The dedicated synthetic route for its C2-substitution pattern enables access to this specific, underexplored chemical space, which is relevant for total synthesis and medicinal chemistry projects [2].

Chemical Probe for Undiscovered Biological Targets

As the biological activity of this compound class is currently under active investigation, [(1H-Indol-2-yl)sulfanyl]acetonitrile is best utilized as a chemical probe in phenotypic screens or target ID campaigns. This application scenario is directly supported by the statement from the original researchers that biological investigations are underway, positioning the compound as a tool for novel discovery [2].

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